PF-1163B

Description

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione is a natural product found in Penicillium with data available.

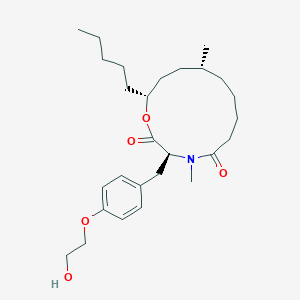

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(3S,10R,13R)-3-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10-dimethyl-13-pentyl-1-oxa-4-azacyclotridecane-2,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO5/c1-4-5-6-10-24-15-12-21(2)9-7-8-11-26(30)28(3)25(27(31)33-24)20-22-13-16-23(17-14-22)32-19-18-29/h13-14,16-17,21,24-25,29H,4-12,15,18-20H2,1-3H3/t21-,24-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCRJJAXIHTZHNU-SDUSCBPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CCCCC(=O)N(C(C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@@H]1CC[C@@H](CCCCC(=O)N([C@H](C(=O)O1)CC2=CC=C(C=C2)OCCO)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Antifungal Agent PF-1163B

Audience: Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the chemical structure, biological activity, and mechanism of action of PF-1163B, a novel antifungal agent. It includes detailed experimental protocols and data presented for scientific and research applications.

Core Chemical Structure and Properties

This compound is a depsipeptide antifungal agent originally isolated from the fermentation broth of Penicillium sp.[1][2] Structurally, it is classified as a 13-membered macrocyclic compound that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[2] The elucidation of its structure was achieved through spectroscopic analysis and X-ray crystallography of a derivative compound.

| Identifier | Value |

| Formal Name | 3S-[[4-(2-hydroxyethoxy)phenyl]methyl]-4,10R-dimethyl-13R-pentyl-1-oxa-4-azacyclotridecane-2,5-dione[1] |

| CAS Number | 258871-60-2[1] |

| Molecular Formula | C₂₇H₄₃NO₅[1] |

| Formula Weight | 461.6 g/mol [1] |

| SMILES String | O=C(N(C)[C@@H]1CC2=CC=C(OCCO)C=C2)CCCC--INVALID-LINK--CC--INVALID-LINK--OC1=O[1][3] |

| Appearance | An oil[1] |

| Solubility | Soluble in Acetonitrile[1] |

Biological Activity and Quantitative Data

This compound demonstrates potent and specific antifungal activity, primarily against Candida albicans.[1][2] Its efficacy stems from its ability to inhibit the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][2]

Table 2.1: In Vitro Inhibitory Activity of this compound

| Parameter | Target/Organism | Value | Notes |

| IC₅₀ | Ergosterol Synthesis | 34 ng/mL[1] | Measures the concentration for 50% inhibition of the ergosterol biosynthetic pathway. |

| MIC | Candida albicans | 32 µg/mL[1] | Standard minimum inhibitory concentration. |

Table 2.2: Synergistic Activity of this compound with Fluconazole

| Compound | Organism | MIC (Alone) | MIC (in Combination) |

| This compound | Azole-resistant C. albicans | 2 µg/mL[1] | 0.0016 µg/mL[1] |

| Fluconazole | Azole-resistant C. albicans | Not specified | Not specified |

Note: The compound shows significant synergistic effects, drastically reducing the concentration needed to inhibit the growth of drug-resistant fungal strains.[1]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary molecular target of the PF-1163 class of compounds is the ergosterol biosynthesis pathway.[2] The closely related compound, PF-1163A, has been shown to specifically inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme for fungal viability.[4][5][6] This enzyme catalyzes the first demethylation step at the C-4 position of sterol precursors.[4][6] Inhibition at this stage leads to the accumulation of 4,4-dimethylzymosterol and a depletion of mature ergosterol, compromising the integrity and function of the fungal cell membrane.[4]

References

- 1. caymanchem.com [caymanchem.com]

- 2. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

Biological Activity of PF-1163B Against Candida albicans: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a wide range of infections from superficial mycoses to life-threatening systemic candidiasis. The emergence of drug-resistant strains necessitates the discovery and development of novel antifungal agents with distinct mechanisms of action. PF-1163B, a macrocyclic compound isolated from Penicillium sp., has demonstrated potent growth inhibitory activity against Candida albicans.[1] This technical guide provides an in-depth overview of the biological activity of this compound, focusing on its mechanism of action, and outlines key experimental protocols for its evaluation.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal mechanism of this compound against Candida albicans is the inhibition of ergosterol biosynthesis.[1] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes. Disruption of its synthesis leads to the accumulation of toxic sterol intermediates and ultimately compromises fungal cell viability.

Specifically, this compound, along with its closely related analog PF-1163A, targets the enzyme C-4 sterol methyl oxidase (ERG25p).[2] This enzyme is a critical component of the C-4 demethylation complex responsible for the removal of two methyl groups from the C-4 position of sterol precursors. Inhibition of ERG25p by PF-1163 compounds leads to the accumulation of 4,4-dimethylzymosterol and a depletion of ergosterol in the fungal cell membrane.[2]

Quantitative Data

Experimental Protocols

Antifungal Susceptibility Testing

The in vitro antifungal activity of this compound against Candida albicans can be determined using standardized methods such as the broth microdilution assay outlined by the Clinical and Laboratory Standards Institute (CLSI) in document M27.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans.

Materials:

-

Candida albicans isolate (e.g., ATCC 90028)

-

This compound compound

-

RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or plate reader (optional, for spectrophotometric reading)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Vortex mixer

-

Incubator (35°C)

Procedure:

-

Inoculum Preparation:

-

Subculture C. albicans on a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24 hours to ensure viability and purity.

-

Harvest several colonies and suspend them in sterile saline.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer at 530 nm. This corresponds to approximately 1-5 x 10^6 CFU/mL.

-

Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

-

-

Drug Dilution:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of this compound in RPMI 1640 medium in the 96-well microtiter plates to achieve the desired final concentration range.

-

-

Inoculation and Incubation:

-

Inoculate each well containing the drug dilution with the prepared fungal suspension.

-

Include a growth control well (no drug) and a sterility control well (no inoculum).

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

The endpoint can be determined visually or spectrophotometrically by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Ergosterol Biosynthesis Inhibition Assay

This assay quantifies the reduction in total ergosterol content in Candida albicans cells following treatment with this compound.

Objective: To confirm and quantify the inhibitory effect of this compound on the ergosterol biosynthetic pathway.

Materials:

-

Candida albicans isolate

-

This compound compound

-

Sabouraud Dextrose Broth (SDB)

-

Alcoholic potassium hydroxide (25% KOH in ethanol)

-

n-Heptane

-

Sterile water

-

Spectrophotometer capable of scanning between 230 and 300 nm

-

Vortex mixer

-

Water bath (85°C)

-

Centrifuge

Procedure:

-

Cell Culture and Treatment:

-

Inoculate C. albicans into SDB containing various concentrations of this compound (and a no-drug control).

-

Incubate at 35°C with shaking for a defined period (e.g., 16 hours).

-

-

Cell Harvesting and Saponification:

-

Harvest the cells by centrifugation and wash with sterile water.

-

Determine the wet weight of the cell pellet.

-

Add alcoholic potassium hydroxide to the cell pellet.

-

Incubate in an 85°C water bath for 1 hour to saponify the cellular lipids.

-

-

Sterol Extraction:

-

After cooling, add sterile water and n-heptane to the saponified mixture.

-

Vortex vigorously to extract the non-saponifiable lipids (sterols) into the heptane layer.

-

Transfer the heptane layer to a fresh tube.

-

-

Spectrophotometric Analysis:

-

Scan the absorbance of the heptane extract from 230 to 300 nm.

-

The presence of ergosterol will result in a characteristic four-peaked curve. A reduction in the height of these peaks in the this compound-treated samples compared to the control indicates inhibition of ergosterol biosynthesis.

-

The percentage of ergosterol can be calculated from the absorbance values at specific wavelengths (e.g., 281.5 nm and 230 nm) and the wet weight of the cell pellet.

-

Visualizations

Caption: Ergosterol biosynthesis pathway in Candida albicans and the inhibitory action of this compound.

Caption: A generalized workflow for determining the antifungal susceptibility of this compound.

References

- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PF1163A, a novel antifungal agent, inhibit ergosterol biosynthesis at C-4 sterol methyl oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

PF-1163B: A Technical Guide to an Ergosterol Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

PF-1163B is a macrocyclic antifungal agent isolated from Penicillium sp. that demonstrates potent inhibitory activity against the ergosterol biosynthesis pathway in pathogenic fungi.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, quantitative efficacy, and the experimental methodologies used for its characterization. Detailed protocols for key assays are provided, along with visual representations of the targeted biochemical pathway and experimental workflows to support further research and development efforts.

Introduction

Ergosterol is a vital component of the fungal cell membrane, playing a crucial role in maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.[2][3] The ergosterol biosynthesis pathway, therefore, presents a key target for the development of antifungal agents. This compound and its analogue, PF-1163A, are natural products that have been identified as potent inhibitors of this pathway.[1][4] This document serves as a comprehensive technical resource on this compound for the scientific community.

Physicochemical Properties

This compound is a 13-membered macrocyclic depsipeptide. Its structural analogue, PF-1163A, differs by the presence of an additional hydroxyl group on the side chain.[5]

| Property | Value | Reference |

| Molecular Formula | C27H43NO5 | [6][7] |

| Molecular Weight | 461.6 g/mol | [6][7] |

| CAS Number | 258871-60-2 | [6][7] |

| Appearance | An oil | [6] |

| Solubility | Soluble in Acetonitrile | [6] |

| Storage | -20°C | [6] |

| Stability | ≥ 4 years | [6] |

| Initial Source | Penicillium sp. | [7] |

Mechanism of Action: Inhibition of C-4 Sterol Methyl Oxidase

This compound exerts its antifungal effect by specifically targeting and inhibiting a key enzyme in the ergosterol biosynthesis pathway: C-4 sterol methyl oxidase (also known as Erg25p).[8][9][10] This enzyme is responsible for the oxidative removal of the two methyl groups at the C-4 position of sterol precursors, a critical step in the conversion of lanosterol to ergosterol.

Inhibition of C-4 sterol methyl oxidase by this compound leads to the accumulation of 4,4-dimethyl sterol intermediates and a subsequent depletion of mature ergosterol in the fungal cell membrane. This disruption of sterol composition alters membrane fluidity and permeability, ultimately leading to the inhibition of fungal growth.

Quantitative Antifungal Activity

The antifungal efficacy of this compound has been quantified through the determination of its half-maximal inhibitory concentration (IC50) for ergosterol synthesis and its minimum inhibitory concentration (MIC) against various fungal pathogens.

| Parameter | Organism/System | Value | Reference |

| IC50 (Ergosterol Synthesis) | - | 34 ng/mL | [6] |

| MIC | Candida albicans | 32 µg/mL | [6] |

| MIC (in combination with fluconazole) | Azole-resistant Candida albicans | 0.0016 µg/mL (this compound) / 2 µg/mL (fluconazole) | [6] |

| MIC (PF-1163A) | Candida albicans | 8 µg/mL | [11] |

| MIC (PF-1163A) | S. cerevisiae expressing ERG25p | 12.5 µg/mL | [11] |

Experimental Protocols

Ergosterol Biosynthesis Inhibition Assay ([14C]Acetate Incorporation)

This assay quantifies the inhibition of ergosterol biosynthesis by measuring the incorporation of a radiolabeled precursor, [14C]acetate, into ergosterol.

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Growth medium (e.g., Sabouraud Dextrose Broth)

-

This compound stock solution (in a suitable solvent, e.g., DMSO)

-

[1-14C]acetate

-

Saponification solution (e.g., 15% w/v alcoholic KOH)

-

Heptane

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Culture Preparation: Grow the fungal strain to the mid-logarithmic phase in the appropriate growth medium.

-

Inoculum Preparation: Adjust the cell density of the culture to a standardized concentration.

-

Treatment: Aliquot the cell suspension into tubes and add varying concentrations of this compound. Include a solvent control.

-

Radiolabeling: Add [14C]acetate to each tube to a final concentration of approximately 1 µCi/mL.

-

Incubation: Incubate the tubes under appropriate growth conditions for a defined period (e.g., 1-4 hours).

-

Cell Harvesting: Harvest the cells by centrifugation and wash with sterile water.

-

Saponification: Resuspend the cell pellet in the saponification solution and heat at 80°C for 1 hour to extract non-saponifiable lipids (including ergosterol).

-

Lipid Extraction: After cooling, add water and heptane to the tubes. Vortex vigorously and centrifuge to separate the phases. The upper heptane layer contains the sterols.

-

Quantification: Transfer an aliquot of the heptane layer to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition of [14C]acetate incorporation into the non-saponifiable lipid fraction for each this compound concentration compared to the solvent control. Determine the IC50 value by plotting the percentage of inhibition against the log of the inhibitor concentration.

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution Method)

This method determines the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.[12][13][14]

Materials:

-

Fungal strain (e.g., Candida albicans)

-

Growth medium (e.g., RPMI-1640 with L-glutamine, buffered with MOPS)

-

This compound stock solution

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader (optional)

Procedure:

-

Inoculum Preparation:

-

Subculture the fungal strain on a suitable agar plate and incubate.

-

Prepare a suspension of the fungal colonies in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL).

-

Dilute this suspension in the growth medium to achieve the final desired inoculum concentration (typically 0.5-2.5 x 103 CFU/mL).

-

-

Drug Dilution:

-

Perform serial twofold dilutions of the this compound stock solution in the growth medium directly in the 96-well plate.

-

The final volume in each well should be 100 µL.

-

Include a drug-free well for a growth control and an uninoculated well for a sterility control.

-

-

Inoculation: Add 100 µL of the standardized inoculum to each well (except the sterility control), bringing the final volume to 200 µL.

-

Incubation: Incubate the microtiter plates at 35°C for 24-48 hours.

-

MIC Determination:

-

The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (typically ≥50%) compared to the growth control.

-

The endpoint can be determined visually or by measuring the optical density using a microplate reader.

-

Conclusion

This compound is a promising antifungal agent that effectively inhibits ergosterol biosynthesis by targeting C-4 sterol methyl oxidase. Its potent activity, particularly in combination with existing antifungal drugs against resistant strains, highlights its potential for further development. The detailed methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals to advance the study and application of this compound in the fight against fungal infections.

References

- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Evolution of ergosterol biosynthesis inhibitors as fungicidal against Candida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. II. Physico-chemical properties and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. caymanchem.com [caymanchem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Involvement of a Noncanonical Polyketide Synthase–Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. caymanchem.com [caymanchem.com]

- 12. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]

- 13. researchgate.net [researchgate.net]

- 14. scribd.com [scribd.com]

An In-depth Technical Guide to the Core Relationship Between PF-1163B and PF-1163A

This technical guide provides a comprehensive overview of the relationship between the antifungal compounds PF-1163B and its hydroxylated analog, PF-1163A. It is intended for researchers, scientists, and professionals in the field of drug development, offering detailed insights into their chemical properties, biological activities, and mechanisms of action. This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes critical biological pathways.

Introduction

PF-1163A and this compound are novel antifungal depsipeptides isolated from the fermentation broth of a Penicillium species. Both compounds exhibit potent inhibitory activity against the pathogenic fungus Candida albicans by targeting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. Their selective action against fungal cells and low cytotoxicity in mammalian cells make them promising candidates for further antifungal drug development.

Structural and Physicochemical Relationship

PF-1163A and this compound are structurally analogous, both featuring a 13-membered macrocyclic structure that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid. The primary structural distinction lies in an additional hydroxyl group on the side chain of PF-1163A. This hydroxylation renders PF-1163A a more polar form of this compound.

Table 1: Physicochemical Properties of PF-1163A and this compound

| Property | PF-1163A | This compound |

| Chemical Formula | C₂₇H₄₃NO₆ | C₂₇H₄₃NO₅ |

| Molecular Weight | 477.6 g/mol | 461.6 g/mol |

| Structure | Hydroxylated form of this compound | Dehydroxylated form of PF-1163A |

| Polarity | More polar | Less polar |

Biological Activity and Potency

Both compounds are effective inhibitors of ergosterol biosynthesis, a key pathway for fungal cell membrane integrity. However, the hydroxylated PF-1163A demonstrates greater potency in inhibiting this pathway and in its antifungal activity against C. albicans.

Table 2: In Vitro Antifungal Activity and Potency of PF-1163A and this compound

| Parameter | PF-1163A | This compound |

| IC₅₀ (Ergosterol Synthesis Inhibition) | 12 ng/mL | 34 ng/mL |

| MIC vs. Candida albicans | 8 µg/mL | 32 µg/mL |

| Synergistic MIC with Fluconazole (vs. azole-resistant C. albicans) | 0.0078 µg/mL | 0.0016 µg/mL |

| MIC vs. S. cerevisiae (with ERG25p) | 12.5 µg/mL | Not Reported |

IC₅₀: Half maximal inhibitory concentration; MIC: Minimum inhibitory concentration.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary mechanism of action for both PF-1163A and this compound is the inhibition of ergosterol biosynthesis. PF-1163A has been specifically shown to inhibit C-4 sterol methyl oxidase (ERG25p), an essential enzyme in the ergosterol pathway. This inhibition leads to the accumulation of the precursor 4,4-dimethylzymosterol and a subsequent depletion of ergosterol, which ultimately disrupts fungal cell membrane integrity and inhibits growth. The resistance of a Saccharomyces cerevisiae strain overexpressing the ERG25 gene to PF-1163A further corroborates that ERG25p is the specific target.

In Vitro Antifungal Spectrum of PF-1163B: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel antifungal antibiotic, produced by Penicillium sp., that has demonstrated notable inhibitory activity against pathogenic fungi.[1] Structurally, it is a 13-membered macrocyclic compound containing a derivative of N-methyl tyrosine and a hydroxy fatty acid. This document provides a technical guide to the in vitro antifungal spectrum of this compound, detailing its known activities, the experimental protocols used for its evaluation, and its mechanism of action within the context of fungal ergosterol biosynthesis.

Data Presentation: Antifungal Spectrum of this compound

| Fungal Species | Reported In Vitro Activity |

| Candida albicans | Potent growth inhibitory activity |

| Candida glabrata | Slight inhibitory activity |

| Candida krusei | Slight inhibitory activity |

| Candida parapsilosis | Slight inhibitory activity |

| Aspergillus fumigatus | Slight inhibitory activity |

Experimental Protocols

The in vitro antifungal activity of a compound like this compound is typically determined by assessing its Minimum Inhibitory Concentration (MIC) against various fungal isolates. The standardized method for this is the broth microdilution assay, following guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

Protocol: Broth Microdilution Antifungal Susceptibility Testing (CLSI M27/M38-A2 Standard)

This protocol outlines the general procedure for determining the MIC of an antifungal agent against yeast and filamentous fungi.

1. Preparation of Antifungal Agent:

- A stock solution of this compound is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

- Serial two-fold dilutions of the stock solution are prepared in RPMI 1640 medium (buffered with MOPS to pH 7.0) to achieve the desired final concentration range in the microdilution plate.

2. Inoculum Preparation:

- Yeasts (e.g., Candida species): Fungal colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

- Filamentous Fungi (e.g., Aspergillus species): A conidial suspension is prepared and adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.

3. Microdilution Plate Assay:

- A 96-well microtiter plate is used. Each well receives 100 µL of the diluted fungal inoculum.

- 100 µL of the serially diluted this compound solution is added to the corresponding wells, resulting in a final volume of 200 µL per well.

- A growth control well (inoculum without the antifungal agent) and a sterility control well (medium only) are included on each plate.

4. Incubation:

- The plates are incubated at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

5. Determination of MIC:

- The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. For azole antifungals and other fungistatic agents, this is often defined as a 50% or 80% reduction in turbidity, which can be assessed visually or by using a spectrophotometer to measure optical density.

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Ergosterol Biosynthesis Pathway and the Target of this compound

This compound inhibits the biosynthesis of ergosterol, a critical component of the fungal cell membrane.[1] Specifically, it has been suggested that PF-1163A, a closely related compound, inhibits C-4 sterol methyl oxidase (ERG25), an enzyme involved in the demethylation of sterol precursors. It is highly probable that this compound shares this mechanism of action.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

References

In-Depth Technical Guide to PF-1163B: A Novel Antifungal Agent

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PF-1163B is a macrocyclic antifungal agent produced by the filamentous fungus Penicillium sp. This document provides a comprehensive technical overview of this compound, including its physicochemical properties, mechanism of action, and detailed experimental protocols for its study. This compound exhibits potent antifungal activity through the specific inhibition of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity. This guide is intended to serve as a foundational resource for researchers engaged in the discovery and development of new antifungal therapies.

Physicochemical Properties of this compound

The fundamental molecular characteristics of this compound are summarized in the table below, providing a clear reference for its chemical identity.

| Property | Value | Reference |

| Molecular Formula | C27H43NO5 | [1][2] |

| Molecular Weight | 461.63 g/mol | [1][2] |

| CAS Number | 258871-60-2 | [2] |

| Class | Depsipeptide | [2] |

| Appearance | An oil | [2] |

| Solubility | Soluble in Acetonitrile | [2] |

| Origin | Penicillium sp. | [1] |

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound exerts its antifungal effect by targeting a key enzyme in the ergosterol biosynthesis pathway, C-4 sterol methyl oxidase, encoded by the ERG25 gene. This enzyme is crucial for the demethylation of sterol precursors. By inhibiting ERG25p, this compound disrupts the production of ergosterol, a vital component of the fungal cell membrane. This disruption leads to the accumulation of toxic sterol intermediates, such as 4,4-dimethylzymosterol, and ultimately compromises membrane integrity, inhibiting fungal growth.

The following diagram illustrates the point of inhibition of this compound within the ergosterol biosynthesis pathway.

Caption: Ergosterol biosynthesis pathway showing this compound inhibition of ERG25p.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

Fermentation and Isolation of this compound from Penicillium sp.

This protocol outlines a general procedure for the cultivation of Penicillium sp. and the subsequent extraction and purification of this compound.

1. Fermentation:

-

Prepare a suitable liquid fermentation medium (e.g., Potato Dextrose Broth).

-

Inoculate the medium with a spore suspension of Penicillium sp.

-

Incubate the culture at 25-28°C for 14-21 days with shaking (e.g., 150 rpm) to ensure adequate aeration.

2. Extraction:

-

After the incubation period, separate the mycelium from the culture broth by filtration.

-

Extract the culture filtrate and the mycelial mass separately with an organic solvent such as ethyl acetate.

-

Pool the organic extracts and concentrate them under reduced pressure using a rotary evaporator.

3. Purification:

-

Subject the crude extract to column chromatography on silica gel.

-

Elute the column with a gradient of solvents (e.g., hexane-ethyl acetate) of increasing polarity.

-

Monitor the fractions by thin-layer chromatography (TLC) and pool the fractions containing this compound.

-

For further purification, perform size-exclusion chromatography using Sephadex LH-20, eluting with a suitable solvent like methanol.

-

The final purified product can be analyzed by HPLC and its structure confirmed by spectroscopic methods (NMR, Mass Spectrometry).

The following diagram illustrates a general workflow for the isolation and purification of this compound.

References

Methodological & Application

Application Notes and Protocols for PF-1163B in Fungal Growth Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel macrocyclic antifungal antibiotic isolated from the fermentation broth of Penicillium sp.[1] It demonstrates potent growth inhibitory activity, primarily against pathogenic fungi such as Candida albicans.[1][2][3] This document provides detailed application notes and protocols for the utilization of this compound in fungal growth inhibition assays, tailored for researchers in mycology, infectious diseases, and drug development.

Mechanism of Action

This compound functions as an inhibitor of ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3] The primary target of this compound is believed to be C-4 sterol methyl oxidase, an essential enzyme in the ergosterol biosynthetic pathway. Inhibition of this enzyme disrupts the production of ergosterol, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.

Below is a diagram illustrating the proposed signaling pathway affected by this compound.

Caption: Proposed mechanism of action of this compound in the fungal ergosterol biosynthesis pathway.

Data Presentation: Antifungal Activity of this compound

This compound has demonstrated a spectrum of antifungal activity. While specific quantitative data such as Minimum Inhibitory Concentration (MIC) or half-maximal inhibitory concentration (IC50) values are not widely available in the public literature, qualitative descriptions of its activity have been reported. This compound is noted to have potent inhibitory activity against Candida albicans and a broader, though sometimes slight, spectrum of activity against other fungal pathogens compared to its analog, PF-1163A.[2]

| Fungal Species | Reported Activity of this compound |

| Candida albicans | Potent inhibitory activity[1][2][3] |

| Candida glabrata | Slight inhibitory activity[2] |

| Candida krusei | Slight inhibitory activity[2] |

| Candida parapsilosis | Slight inhibitory activity[2] |

| Aspergillus fumigatus | Slight inhibitory activity[2] |

Note: The term "slight" is as reported in the cited literature and quantitative MIC/IC50 values should be determined experimentally for specific strains.

Experimental Protocols

A standardized broth microdilution assay is recommended to determine the MIC of this compound against various fungal strains. This method is widely accepted and allows for the quantitative assessment of antifungal activity.

Protocol: Broth Microdilution Antifungal Susceptibility Assay

This protocol is adapted from established methods for antifungal susceptibility testing.

1. Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and then diluted in culture medium)

-

Fungal strains of interest (e.g., Candida albicans, Aspergillus fumigatus)

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, and buffered with MOPS

-

Sabouraud Dextrose Agar (SDA) or Broth (SDB)

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile saline or phosphate-buffered saline (PBS)

-

Spectrophotometer or microplate reader (optional, for quantitative reading)

-

Hemocytometer or other cell counting device

-

Incubator

2. Preparation of Fungal Inoculum:

-

Subculture the fungal strain on an SDA plate and incubate at 35°C for 24-48 hours to ensure purity and viability.

-

Prepare a fungal suspension by picking several colonies and suspending them in sterile saline.

-

For yeast-like fungi (e.g., Candida spp.), adjust the suspension to a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). This can be done by measuring the absorbance at 530 nm.

-

For filamentous fungi (e.g., Aspergillus spp.), prepare a conidial suspension by flooding the surface of the agar with sterile saline containing a wetting agent (e.g., Tween 80) and gently scraping the surface. Filter the suspension through sterile gauze to remove hyphal fragments. Count the conidia using a hemocytometer and adjust the concentration.

-

Dilute the standardized fungal suspension in RPMI-1640 medium to the final desired inoculum concentration (typically 0.5-2.5 x 10^3 CFU/mL for yeasts and 0.4-5 x 10^4 CFU/mL for filamentous fungi).

3. Preparation of this compound Dilutions:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate or in tubes to achieve a range of desired concentrations. The final concentrations in the assay plate will be half of these prepared concentrations.

4. Assay Procedure:

-

Add 100 µL of the appropriate this compound dilution to the wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared fungal inoculum to each well containing the this compound dilution.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only) on each plate.

-

If a solvent such as DMSO is used, a solvent control well containing the highest concentration of the solvent used in the dilutions should also be included.

5. Incubation:

-

Incubate the plates at 35°C.

-

Incubation times will vary depending on the fungus:

-

Candida spp.: 24-48 hours

-

Aspergillus spp.: 48-72 hours

-

6. Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control.

-

Visual Reading: The endpoint can be determined visually by observing the lowest concentration with no visible growth.

-

Spectrophotometric Reading: For a more quantitative measure, the absorbance of each well can be read using a microplate reader at a wavelength of 490 nm or 600 nm. The MIC can be defined as the lowest concentration that inhibits growth by ≥50% or ≥90% compared to the control.

Below is a diagram illustrating the experimental workflow for the broth microdilution assay.

Caption: Experimental workflow for determining the MIC of this compound using a broth microdilution assay.

Conclusion

This compound is a promising antifungal agent with a mechanism of action targeting the essential ergosterol biosynthesis pathway in fungi. The provided protocols offer a standardized approach for researchers to evaluate the in vitro efficacy of this compound against a range of fungal pathogens. Further research is warranted to establish a comprehensive quantitative understanding of its antifungal spectrum and to explore its potential in preclinical and clinical development.

References

Application Notes and Protocols for In Vitro Susceptibility Testing of PF-1163B

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel antifungal antibiotic isolated from Penicillium sp. that has demonstrated potent inhibitory activity against pathogenic fungi.[1] This document provides detailed application notes and a recommended protocol for determining the in vitro susceptibility of filamentous fungi, such as Aspergillus species, to this compound. The methodologies outlined are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) M38 document, which provides the reference method for broth dilution antifungal susceptibility testing of filamentous fungi.[2] Due to the limited availability of specific published data for this compound, this protocol serves as a comprehensive guide for researchers to establish a robust testing framework.

Mechanism of Action: this compound is an inhibitor of ergosterol biosynthesis, a critical component of the fungal cell membrane.[1] Evidence suggests that the closely related compound, PF-1163A, specifically targets C-4 sterol methyl oxidase (encoded by the ERG25 gene), a key enzyme in the ergosterol pathway. This inhibition disrupts membrane integrity and leads to fungal cell death.

Data Presentation

As specific quantitative data for this compound is not yet publicly available, the following tables provide a template for data presentation and include comparative Minimum Inhibitory Concentration (MIC) data for other antifungal agents against common Aspergillus species. Researchers should replace the placeholder data with their experimental results for this compound.

Table 1: In Vitro Susceptibility of Aspergillus Species to this compound and Comparator Antifungal Agents (MIC in µg/mL)

| Organism (Number of Isolates) | Drug | MIC Range | MIC₅₀ | MIC₉₀ | Geometric Mean MIC |

| Aspergillus fumigatus (n=X) | This compound | Data not available | Data not available | Data not available | Data not available |

| Amphotericin B | 0.25 - 2 | 1 | 2 | 0.98 | |

| Voriconazole | 0.125 - 1 | 0.25 | 0.5 | 0.23 | |

| Itraconazole | 0.125 - 2 | 0.5 | 1 | 0.45 | |

| Aspergillus flavus (n=X) | This compound | Data not available | Data not available | Data not available | Data not available |

| Amphotericin B | 0.5 - 4 | 1 | 2 | 1.12 | |

| Voriconazole | 0.25 - 2 | 0.5 | 1 | 0.55 | |

| Itraconazole | 0.25 - 2 | 0.5 | 1 | 0.60 | |

| Aspergillus niger (n=X) | This compound | Data not available | Data not available | Data not available | Data not available |

| Amphotericin B | 0.5 - 2 | 1 | 1 | 0.89 | |

| Voriconazole | 0.5 - 2 | 1 | 2 | 0.95 | |

| Itraconazole | 0.25 - 1 | 0.5 | 1 | 0.48 | |

| Aspergillus terreus (n=X) | This compound | Data not available | Data not available | Data not available | Data not available |

| Amphotericin B | 1 - 8 | 2 | 4 | 2.34 | |

| Voriconazole | 0.25 - 1 | 0.5 | 1 | 0.52 | |

| Itraconazole | 0.5 - 2 | 1 | 2 | 1.10 |

MIC₅₀ and MIC₉₀ represent the minimum concentrations required to inhibit 50% and 90% of the isolates, respectively.

Table 2: Quality Control Reference Ranges for Standard ATCC Strains (MIC in µg/mL)

| Quality Control Strain | Antifungal Agent | Expected MIC Range |

| Candida parapsilosis ATCC 22019 | This compound | To be determined |

| Amphotericin B | 0.25 - 1 | |

| Voriconazole | 0.015 - 0.12 | |

| Aspergillus fumigatus ATCC 204305 | This compound | To be determined |

| Amphotericin B | 0.5 - 2 | |

| Voriconazole | 0.12 - 0.5 |

Experimental Protocols

Preparation of this compound Stock Solution

Note: The solubility of this compound has not been widely reported. Dimethyl sulfoxide (DMSO) is a common solvent for water-insoluble compounds in biological assays. It is critical to perform initial solubility tests to determine the optimal solvent for this compound that is compatible with the assay medium and has minimal intrinsic antifungal activity at the final concentration.

-

Solvent Selection: Test the solubility of this compound in various solvents such as DMSO, ethanol, and water.

-

Stock Solution Preparation:

-

Accurately weigh a small amount of this compound powder.

-

Dissolve the powder in the chosen solvent (e.g., 100% DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

-

Ensure complete dissolution. The stock solution can be stored at -20°C or lower in small aliquots.

-

Broth Microdilution Assay (Adapted from CLSI M38)

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of this compound against filamentous fungi.

a. Media and Reagents:

-

RPMI 1640 Medium: Use RPMI 1640 medium with L-glutamine, without sodium bicarbonate, and buffered to pH 7.0 with 0.165 M morpholinepropanesulfonic acid (MOPS).

-

This compound Working Solutions: Prepare serial twofold dilutions of the this compound stock solution in RPMI 1640 medium to achieve final concentrations ranging from, for example, 16 µg/mL to 0.015 µg/mL in the microdilution plate. The final concentration of DMSO should not exceed 1% to avoid solvent-induced growth inhibition.

-

Inoculum Suspension:

-

Grow the fungal isolates on potato dextrose agar (PDA) slants at 35°C for 7 days to induce sporulation.

-

Harvest the conidia by flooding the agar surface with sterile saline containing 0.05% Tween 80.

-

Adjust the conidial suspension to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL using a spectrophotometer (530 nm, 80-82% transmittance) and confirm by quantitative colony counts.

-

b. Assay Procedure:

-

Dispense 100 µL of the appropriate this compound working solution into the wells of a 96-well microdilution plate.

-

Add 100 µL of the standardized fungal inoculum to each well.

-

Include a growth control well (100 µL of inoculum and 100 µL of drug-free medium) and a sterility control well (200 µL of sterile medium).

-

Incubate the plates at 35°C for 48-72 hours.

c. Reading the MIC:

-

The MIC is defined as the lowest concentration of this compound that causes complete (100%) inhibition of visible growth as observed with the naked eye.

d. Quality Control:

-

Include recommended ATCC quality control strains in each run to ensure the validity of the results. The MIC values for these strains should fall within the established acceptable ranges for comparator drugs. The acceptable range for this compound will need to be established through inter-laboratory studies.

Visualizations

Ergosterol Biosynthesis Pathway and the Target of this compound

References

- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification and Antifungal Susceptibility of Penicillium-Like Fungi from Clinical Samples in the United States - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Extraction of PF-1163B from Penicillium Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a macrocyclic antifungal antibiotic belonging to the depsipeptide class of natural products.[1] Produced by fermentation of Penicillium sp., this compound, along with its analogue PF-1163A, has demonstrated potent inhibitory activity against pathogenic fungi such as Candida albicans.[1][2] The mechanism of action involves the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane.[3][4] Structurally, this compound is a 13-membered macrocycle that incorporates a derivative of N-methyl tyrosine and a hydroxy fatty acid.[1] This document provides detailed application notes and protocols for the extraction and purification of this compound from Penicillium cultures, based on established methodologies.

Principle of Extraction and Purification

The extraction of this compound from a solid-state Penicillium culture is a multi-step process designed to isolate the compound from the fungal biomass and culture medium. The workflow begins with solid-state fermentation on a rice-based medium to promote the production of the secondary metabolite. Following fermentation, the entire culture is extracted with an organic solvent, typically ethyl acetate, which is effective in solubilizing macrocyclic compounds like this compound. The crude extract is then subjected to a series of chromatographic separations to purify this compound from other metabolites and impurities. This typically involves silica gel chromatography for initial fractionation based on polarity, followed by size-exclusion chromatography using Sephadex LH-20 to separate molecules based on their size and polarity in an organic solvent system.

Experimental Protocols

Protocol 1: Solid-State Fermentation of Penicillium sp.

This protocol outlines the cultivation of Penicillium sp. on a solid rice medium to produce this compound.

Materials:

-

Penicillium sp. producing strain

-

Rice (e.g., Calrose Botan rice)

-

Distilled water

-

Erlenmeyer flasks or Fernbach flasks

-

Autoclave

-

Incubator

Procedure:

-

Media Preparation: For each flask, add a specific quantity of rice and distilled water. A common starting point is a 1:1 or 1:1.5 ratio of rice to water (w/v). For example, for a 2.8 L Fernbach flask, use 100-150 g of rice.

-

Sterilization: Autoclave the flasks containing the rice medium at 121°C for 20-30 minutes to ensure sterility. Allow the flasks to cool to room temperature.

-

Inoculation: Inoculate the sterilized rice medium with a spore suspension or a mycelial culture of the Penicillium sp. strain.

-

Incubation: Incubate the flasks under static conditions at a controlled temperature, typically between 25°C and 28°C. The incubation period can range from 14 to 40 days, depending on the strain and optimization of production.[5]

-

Monitoring: Periodically inspect the cultures for growth and signs of contamination.

Protocol 2: Extraction of this compound from Solid Culture

This protocol describes the solvent extraction of this compound from the fermented rice medium.

Materials:

-

Fermented Penicillium culture on rice medium

-

Ethyl acetate

-

Large beaker or flask

-

Shaker or sonicator

-

Filtration apparatus (e.g., Büchner funnel with filter paper)

-

Rotary evaporator

Procedure:

-

Harvesting: After the incubation period, harvest the entire solid culture from the flasks.

-

Solvent Addition: Submerge the fermented solid culture in ethyl acetate. A typical ratio is 2:1 to 3:1 of solvent to solid culture (v/w).

-

Extraction: Agitate the mixture for several hours (e.g., 4-6 hours) at room temperature on a shaker or use sonication for a shorter duration to facilitate the extraction of metabolites into the solvent.

-

Filtration: Separate the ethyl acetate extract from the solid residue by filtration. The use of a filter aid like celite can improve filtration efficiency.

-

Repeat Extraction (Optional): To maximize the yield, the solid residue can be re-extracted with fresh ethyl acetate.

-

Concentration: Combine the ethyl acetate extracts and concentrate them under reduced pressure using a rotary evaporator to obtain a crude extract.

Protocol 3: Purification of this compound by Column Chromatography

This protocol details the purification of this compound from the crude extract using silica gel and Sephadex LH-20 column chromatography.

Materials:

-

Crude ethyl acetate extract

-

Silica gel (for column chromatography)

-

Sephadex LH-20

-

Glass chromatography columns

-

Solvents for chromatography (e.g., hexane, ethyl acetate, chloroform, methanol)

-

Fraction collector or test tubes

-

Thin-layer chromatography (TLC) plates and developing chamber

-

UV lamp for visualization

Procedure:

Part A: Silica Gel Column Chromatography

-

Column Packing: Prepare a silica gel column using a suitable non-polar solvent (e.g., hexane). The amount of silica gel will depend on the amount of crude extract (typically a 20:1 to 50:1 ratio of silica to extract by weight).

-

Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., chloroform or a mixture of hexane and ethyl acetate) and load it onto the top of the silica gel column.

-

Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a gradient of ethyl acetate in hexane or methanol in chloroform. Start with a low polarity mobile phase (e.g., 100% hexane) and gradually increase the proportion of the more polar solvent.

-

Fraction Collection: Collect fractions of the eluate.

-

Analysis: Monitor the separation by analyzing the collected fractions using TLC. Spot a small amount of each fraction on a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under a UV lamp.

-

Pooling: Combine the fractions containing the compound of interest (this compound). The fractions containing this compound are typically of intermediate polarity.

-

Concentration: Concentrate the pooled fractions using a rotary evaporator.

Part B: Sephadex LH-20 Column Chromatography

-

Column Preparation: Swell the Sephadex LH-20 in the chosen mobile phase (e.g., methanol or a mixture of chloroform and methanol) and pack it into a glass column.

-

Sample Application: Dissolve the partially purified fraction from the silica gel step in a small volume of the mobile phase and load it onto the Sephadex LH-20 column.

-

Elution: Elute the column with the same mobile phase used for packing.

-

Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.

-

Final Concentration: Combine the pure fractions and concentrate them to yield purified this compound.

Quantitative Data

The following table summarizes key quantitative parameters for the extraction and purification of this compound. It is important to note that specific yields can vary significantly depending on the producing strain, fermentation conditions, and the scale of the extraction. The data presented here are based on typical laboratory-scale procedures for fungal metabolite extraction.

| Parameter | Value/Range | Reference/Note |

| Fermentation | ||

| Substrate | Rice | The original isolation utilized a solid rice medium.[1][2] |

| Incubation Time | 14 - 40 days | Optimal time should be determined empirically for the specific Penicillium strain.[5] |

| Incubation Temperature | 25 - 28 °C | Typical for many Penicillium species. |

| Extraction | ||

| Extraction Solvent | Ethyl Acetate | A solvent of intermediate polarity suitable for macrocycles. |

| Solvent to Solid Ratio | 2:1 to 3:1 (v/w) | A common ratio for efficient extraction from solid media. |

| Purification - Silica Gel | ||

| Stationary Phase | Silica Gel | Standard for normal-phase chromatography. |

| Mobile Phase | Hexane-Ethyl Acetate or Chloroform-Methanol | A gradient of increasing polarity is used for elution. |

| Purification - Sephadex LH-20 | ||

| Stationary Phase | Sephadex LH-20 | A size-exclusion and partition chromatography resin suitable for natural product purification.[6][7] |

| Mobile Phase | Methanol or Chloroform-Methanol | The choice of solvent will affect the separation characteristics.[6] |

Visualizations

Caption: Workflow for this compound extraction and purification.

Caption: Logic of the two-step chromatographic purification.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Involvement of a Noncanonical Polyketide Synthase–Nonribosomal Peptide Synthetase Hybrid in the Biosynthesis of Sterol-C4-methyl Oxidase Inhibitor PF1163A - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. prep-hplc.com [prep-hplc.com]

Total Synthesis of PF-1163B: A Detailed Methodological Overview

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the methodologies employed in the total synthesis of PF-1163B, a potent antifungal agent. The following sections detail the synthetic strategies, key experimental protocols, and quantitative data from notable total syntheses, offering a valuable resource for researchers in natural product synthesis and drug discovery.

Introduction

This compound is a depsipeptide natural product isolated from Penicillium sp. that has demonstrated significant antifungal activity through the inhibition of ergosterol biosynthesis. Its complex macrocyclic structure, featuring multiple stereocenters, has made it an attractive target for total synthesis. This document outlines two distinct and successful synthetic approaches, providing detailed protocols for their key transformations.

Synthetic Strategies

Two primary strategies for the total synthesis of this compound are highlighted here:

-

A Convergent Approach Featuring Vinylogous Mukaiyama Aldol Reaction and Birch Reduction: This strategy, developed by Hosokawa and colleagues, constructs the key fragments of this compound through a stereoselective vinylogous Mukaiyama aldol reaction (VMAR) and a subsequent Birch reduction to install the desired stereochemistry. The final macrocyclization is achieved via an amide bond formation. This synthesis was accomplished in 10 steps with an overall yield of 5.5%.[1]

-

An Olefin Metathesis-Based Strategy: A shorter, eight-step synthesis was reported by Gesson and coworkers, starting from (S)-citronellene.[2] The key transformation in this route is a ring-closing metathesis (RCM) reaction to form the 13-membered macrocycle.

Quantitative Data Summary

The following tables summarize the key quantitative data for the total synthesis of this compound as reported by Hosokawa et al.

| Step | Reaction Type | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

| 1 | Vinylogous Mukaiyama Aldol Reaction | Adduct | 54 | 4:1 |

| 2 | Birch Reduction | Alcohol | - | - |

| ... (subsequent steps) | ... | ... | ... | ... |

| 10 (Final) | Macrolactamization | This compound | 50 (over 2 steps) | - |

| Overall Yield | - | - | 5.5 | - |

Note: Detailed yields for every intermediate step were not fully available in the reviewed literature.

Experimental Protocols

Key Experiment 1: Vinylogous Mukaiyama Aldol Reaction (Hosokawa et al.)

This protocol describes the stereoselective formation of a key intermediate using a vinylogous Mukaiyama aldol reaction.

Diagram of the Experimental Workflow:

Caption: Workflow for the Vinylogous Mukaiyama Aldol Reaction.

Protocol:

-

To a solution of the aldehyde in anhydrous dichloromethane (CH₂Cl₂) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), add titanium tetrachloride (TiCl₄) (4.0 equivalents) dropwise.

-

After stirring for 10 minutes, add a solution of the ketene silyl N,O-acetal in CH₂Cl₂ dropwise.

-

Stir the reaction mixture at -78 °C for the specified time as monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by the addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Allow the mixture to warm to room temperature and extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford the desired δ-hydroxyimide adduct.[1]

Key Experiment 2: Birch Reduction (Hosokawa et al.)

This protocol outlines the stereoselective reduction of an α,β-unsaturated imide.

Diagram of the Logical Relationships:

Caption: Key components and outcome of the Birch Reduction.

Protocol:

-

In a three-necked flask equipped with a dry ice-acetone condenser, add liquid ammonia at -78 °C.

-

Add lithium metal in small pieces until a persistent blue color is observed.

-

To this solution, add a solution of the α,β-unsaturated imide in an appropriate anhydrous solvent (e.g., tetrahydrofuran, THF).

-

After stirring for a set period, add a bulky proton source, such as 2-isopropylbenzimidazole, to the reaction mixture.

-

Stir until the blue color disappears, indicating the consumption of the lithium.

-

Quench the reaction by the careful addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Allow the ammonia to evaporate, and then extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography to yield the desired alcohol.[1]

Key Experiment 3: Macrolactamization (Hosokawa et al.)

This protocol describes the final ring-closing step to form the macrocyclic structure of this compound.

Diagram of the Signaling Pathway (Chemical Transformation):

Caption: Macrolactamization sequence for this compound synthesis.

Protocol:

-

To a solution of the acyclic precursor (85.9 mg, 0.114 mmol) in CH₂Cl₂ (4.0 mL) at 0 °C, add trifluoroacetic acid (TFA) (1.0 mL).[3]

-

Stir the reaction mixture for 35 minutes at room temperature and then concentrate under reduced pressure.[3]

-

Dissolve the residue in CH₂Cl₂ (64.0 mL) and cool to 0 °C.[3]

-

Add triethylamine (Et₃N) (0.19 mL, 1.368 mmol) dropwise, followed by the addition of bis(2-oxo-3-oxazolidinyl)phosphinic chloride (BOP-Cl) (174.1 mg, 0.684 mmol).[3]

-

Stir the reaction mixture at 0 °C for 48 hours.[3]

-

Concentrate the reaction mixture and add a saturated aqueous solution of NaHCO₃.[3]

-

Extract the aqueous layer twice with chloroform (CHCl₃).[3]

-

Combine the organic layers, dry with Na₂SO₄, and purify by silica gel chromatography (n-hexane/EtOAc = 5:1) to give this compound (27.0 mg, 50% yield over two steps) as a colorless oil.[3]

Conclusion

The total syntheses of this compound highlighted herein demonstrate elegant solutions to the challenges posed by its complex structure. The methodologies, particularly the stereoselective VMAR, Birch reduction, and RCM, are powerful tools in modern organic synthesis. These detailed protocols and data provide a practical guide for researchers engaged in the synthesis of this compound and other structurally related natural products.

References

Application Notes and Protocols for PF-1163B in Antifungal Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a macrocyclic depsipeptide antibiotic with promising antifungal properties.[1][2] Isolated from Penicillium sp., and also accessible through total synthesis, this compound, along with its structural analog PF-1163A, represents a class of compounds that inhibit ergosterol biosynthesis, a critical pathway for fungal cell membrane integrity.[1][2][3][4][5] This document provides detailed application notes and experimental protocols for the use of this compound in antifungal drug discovery research.

Mechanism of Action

This compound targets the ergosterol biosynthesis pathway, a key metabolic route in fungi that is absent in mammals, making it an attractive target for antifungal therapy. Specifically, PF-1163 compounds inhibit the C-4 sterol methyl oxidase (ERG25p), an essential enzyme responsible for the demethylation of sterol precursors.[2] Inhibition of ERG25p leads to the accumulation of toxic sterol intermediates and depletion of ergosterol, ultimately disrupting fungal cell membrane function and inhibiting growth.

A diagram of the ergosterol biosynthesis pathway, highlighting the inhibitory action of this compound, is provided below.

Caption: Ergosterol Biosynthesis Pathway Inhibition by this compound.

Applications in Antifungal Drug Discovery

This compound is a valuable tool for various applications in the field of antifungal drug discovery:

-

Lead Compound for Novel Antifungals: Its unique structure and mechanism of action make it a promising scaffold for the development of new antifungal agents with improved efficacy and spectrum.

-

Tool for Studying Ergosterol Biosynthesis: As a specific inhibitor of ERG25p, this compound can be used to investigate the intricacies of the ergosterol biosynthesis pathway and its role in fungal physiology and pathogenesis.

-

Synergistic Antifungal Studies: Research on the related compound PF-1163A has shown synergistic effects with existing antifungal drugs like fluconazole, suggesting that this compound could be explored in combination therapies to overcome drug resistance.

Quantitative Data

Table 1: In Vitro Antifungal Activity of PF-1163A

| Fungal Species | Assay Type | Value | Reference |

| Candida albicans | MIC | 8 µg/mL | --INVALID-LINK-- |

| Azole-resistant Candida albicans (in combination with fluconazole) | MIC | 1 µg/mL (PF-1163A) 0.0078 µg/mL (fluconazole) | --INVALID-LINK-- |

Table 2: Inhibitory Activity of PF-1163A against Ergosterol Biosynthesis

| Target | Assay Type | Value | Reference |

| Ergosterol Synthesis | IC50 | 12 ng/mL | --INVALID-LINK-- |

Note: Further studies are required to determine the specific MIC and IC50 values for this compound against a broader range of fungal pathogens. One study has noted that PF-1163A and B exhibit inhibitory effects against Candida albicans and display slight inhibitory activity against C. glabrata, C. krusei, C. parapsilosis, and Aspergillus fumigatus, with this compound reported to have a broader spectrum of activity than PF-1163A.[2]

Experimental Protocols

The following are detailed protocols for key experiments relevant to the evaluation of this compound's antifungal properties.

Protocol 1: Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and can be used to determine the Minimum Inhibitory Concentration (MIC) of this compound against various fungal isolates.

Caption: Workflow for Antifungal Susceptibility Testing.

Materials:

-

This compound

-

Fungal isolate of interest (e.g., Candida albicans)

-

RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer (plate reader)

-

Sterile saline or phosphate-buffered saline (PBS)

-

Hemocytometer or spectrophotometer for inoculum standardization

-

Dimethyl sulfoxide (DMSO) for dissolving this compound

Procedure:

-

Inoculum Preparation:

-

Culture the fungal isolate on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at 35°C for 24-48 hours.

-

Harvest fungal cells and suspend them in sterile saline.

-

Adjust the cell suspension to a concentration of 1 x 10^6 to 5 x 10^6 cells/mL using a hemocytometer or by adjusting the optical density (OD) at 530 nm.

-

Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 cells/mL in the microtiter plate wells.

-

-

This compound Preparation:

-

Prepare a stock solution of this compound in DMSO.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a separate 96-well plate to create a range of desired concentrations.

-

-

Assay Setup:

-

Add 100 µL of each this compound dilution to the corresponding wells of the test microtiter plate.

-

Add 100 µL of the final fungal inoculum to each well.

-

Include a positive control (fungal inoculum without this compound) and a negative control (medium only).

-

-

Incubation:

-

Incubate the plates at 35°C for 24-48 hours.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of fungal growth (typically ≥50%) compared to the positive control.

-

Growth inhibition can be assessed visually or by measuring the absorbance at 490 nm using a microplate reader.

-

Protocol 2: Ergosterol Biosynthesis Inhibition Assay (Spectrophotometric Method)

This protocol allows for the quantification of total ergosterol content in fungal cells treated with this compound to determine its inhibitory effect on ergosterol biosynthesis.

References

- 1. PF1163A and B, new antifungal antibiotics produced by Penicillium sp. I. Taxonomy of producing strain, fermentation, isolation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. bioaustralis.com [bioaustralis.com]

- 4. researchgate.net [researchgate.net]

- 5. Total synthesis and conformational analysis of the antifungal agent (-)-PF1163B - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Studying Fungal Membrane Biosynthesis Using PF-1163B

For Researchers, Scientists, and Drug Development Professionals

Introduction

PF-1163B is a novel macrocyclic antifungal antibiotic isolated from Penicillium sp.[1][2][3]. It exhibits potent inhibitory activity against pathogenic fungi, such as Candida albicans, by targeting the ergosterol biosynthesis pathway[1]. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its biosynthesis is a critical pathway for fungal survival, making it an excellent target for antifungal drugs[4][5]. Understanding the mechanism of action of compounds like this compound is crucial for the development of new and effective antifungal therapies.

These application notes provide detailed protocols for researchers to study the effects of this compound on fungal membrane biosynthesis, focusing on its inhibitory activity and its impact on the fungal sterol profile.

Mechanism of Action

This compound, along with its analog PF-1163A, inhibits the ergosterol biosynthesis pathway. Specifically, PF-1163A has been shown to inhibit C-4 sterol methyl oxidase[6]. This enzyme is crucial for the demethylation of sterol precursors at the C-4 position. Inhibition of this step leads to the accumulation of aberrant sterols and a depletion of ergosterol in the fungal cell membrane, ultimately disrupting membrane integrity and function and inhibiting fungal growth.

Quantitative Data

Table 1: Antifungal Activity of this compound (Hypothetical Data)

| Fungal Species | Strain | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Candida albicans | ATCC 90028 | Value | Value |

| Candida glabrata | ATCC 90030 | Value | Value |

| Aspergillus fumigatus | ATCC 204305 | Value | Value |

| Cryptococcus neoformans | ATCC 208821 | Value | Value |

MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively.

Table 2: Inhibitory Activity of this compound against Fungal C-4 Sterol Methyl Oxidase (Hypothetical Data)

| Fungal Species | Enzyme Source | IC₅₀ (µM) | Inhibition Type |

| Candida albicans | Microsomal fraction | Value | e.g., Non-competitive |

| Aspergillus fumigatus | Recombinant enzyme | Value | e.g., Competitive |

IC₅₀ is the half-maximal inhibitory concentration.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

This protocol describes the determination of the MIC of this compound against various fungal species using the broth microdilution method.

Materials:

-

This compound

-

Fungal strains of interest

-

RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

-

Sterile water, DMSO (for dissolving this compound)

Procedure:

-

Preparation of Fungal Inoculum:

-

Culture the fungal strain on an appropriate agar medium.

-

Prepare a suspension of fungal cells or conidia in sterile saline.

-

Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10⁶ CFU/mL for yeast and 0.4-5 x 10⁴ CFU/mL for filamentous fungi.

-

Dilute the adjusted inoculum in RPMI-1640 medium to achieve a final concentration of 0.5-2.5 x 10³ CFU/mL.

-

-

Preparation of this compound Dilutions:

-

Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution.

-

Perform serial two-fold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well plate to achieve a range of desired concentrations.

-

-

Inoculation and Incubation:

-

Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the serially diluted this compound.

-

Include a growth control well (inoculum without this compound) and a sterility control well (medium only).

-

Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

-

-

MIC Determination:

-

The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of visible growth compared to the growth control. This can be determined visually or by measuring the optical density at a specific wavelength (e.g., 530 nm).

-

Protocol 2: Analysis of Fungal Sterol Profile by GC-MS

This protocol details the extraction and analysis of sterols from fungal cells treated with this compound to observe changes in the sterol composition[7][8][9][10][11].

Materials:

-

Fungal culture treated with a sub-inhibitory concentration of this compound and an untreated control culture.

-

Glass tubes with Teflon-lined screw caps

-

Methanol, Chloroform, n-Hexane

-

Potassium hydroxide (KOH)

-

Silylating agent (e.g., BSTFA with 1% TMCS)

-

Gas chromatograph-mass spectrometer (GC-MS) system

Procedure:

-

Cell Harvesting and Saponification:

-

Harvest fungal cells from liquid culture by centrifugation.

-

Wash the cell pellet with sterile water.

-

Add alcoholic KOH solution to the cell pellet and heat at 80°C for 1 hour to saponify the lipids.

-

-

Sterol Extraction:

-

After cooling, add water and n-hexane to the saponified mixture.

-

Vortex vigorously to extract the non-saponifiable lipids (including sterols) into the hexane layer.

-

Separate the hexane layer and evaporate it to dryness under a stream of nitrogen.

-

-

Derivatization:

-

To the dried sterol extract, add the silylating agent and heat at 60°C for 30 minutes to convert the sterols into their trimethylsilyl (TMS) ethers. This increases their volatility for GC analysis.

-

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

Use a suitable capillary column (e.g., HP-5MS) and a temperature program to separate the different sterol components.

-

The mass spectrometer will fragment the eluting compounds, and the resulting mass spectra can be used to identify and quantify the different sterols by comparing them to known standards and library data.

-

Compare the sterol profiles of this compound-treated and untreated cells, looking for a decrease in ergosterol and an accumulation of its precursors.

-

Protocol 3: C-4 Sterol Methyl Oxidase Inhibition Assay

This protocol is adapted from general enzyme inhibition assay principles and is designed to determine the IC₅₀ of this compound against fungal C-4 sterol methyl oxidase.

Materials:

-

Microsomal fraction containing C-4 sterol methyl oxidase from the target fungus.

-

This compound

-

Substrate: Lanosterol or another suitable C-4 methylated sterol precursor.

-

NADPH

-

Reaction buffer (e.g., phosphate buffer, pH 7.4)

-

Quenching solution (e.g., strong acid or organic solvent)

-

Analytical system to detect substrate consumption or product formation (e.g., HPLC or LC-MS).

Procedure:

-

Enzyme Preparation:

-

Prepare a microsomal fraction from the fungal spheroplasts or by expressing the enzyme recombinantly.

-

-

Assay Setup:

-

In a microcentrifuge tube or a 96-well plate, combine the reaction buffer, the microsomal enzyme preparation, and varying concentrations of this compound.

-

Include a control reaction without any inhibitor.

-

Pre-incubate the mixture for a short period at the optimal temperature for the enzyme (e.g., 37°C).

-

-

Initiation and Incubation:

-

Initiate the enzymatic reaction by adding the substrate and NADPH.

-